6-Amino-7-methoxy-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
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Overview
Description
6-Amino-7-methoxy-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that belongs to the oxazine family. This compound is characterized by its unique structure, which includes an oxazine ring fused with a benzene ring, an amino group at the 6th position, a methoxy group at the 7th position, and a methyl group at the 4th position. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-7-methoxy-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-methoxybenzoic acid with methylamine and formaldehyde under acidic conditions to form the oxazine ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Amino-7-methoxy-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as thionyl chloride for chlorination.
Major Products Formed
Oxidation: Formation of oxazine oxides.
Reduction: Formation of reduced oxazine derivatives.
Substitution: Formation of halogenated oxazine compounds.
Scientific Research Applications
6-Amino-7-methoxy-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6-Amino-7-methoxy-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the methoxy group at the 7th position.
7-Methoxy-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the amino group at the 6th position.
6-Amino-7-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the methyl group at the 4th position.
Uniqueness
6-Amino-7-methoxy-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to the presence of all three functional groups (amino, methoxy, and methyl) in specific positions, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
6-amino-7-methoxy-4-methyl-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-12-7-3-6(11)8(14-2)4-9(7)15-5-10(12)13/h3-4H,5,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLABVHRKWDMOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C1C=C(C(=C2)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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